molecular formula C25H26N2O6 B15031779 Diethyl 4-{[3-(propoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate

Diethyl 4-{[3-(propoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate

Cat. No.: B15031779
M. Wt: 450.5 g/mol
InChI Key: MDBZSWDNJWISSV-UHFFFAOYSA-N
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Description

3,6-DIETHYL 4-{[3-(PROPOXYCARBONYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE is a complex organic compound with a quinoline backbone. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as ester and amine groups, makes it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIETHYL 4-{[3-(PROPOXYCARBONYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis or the Friedländer synthesis.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Esterification: The ester groups are typically introduced through esterification reactions using appropriate carboxylic acids and alcohols under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-DIETHYL 4-{[3-(PROPOXYCARBONYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated or hydrogenated derivatives.

Scientific Research Applications

3,6-DIETHYL 4-{[3-(PROPOXYCARBONYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,6-DIETHYL 4-{[3-(PROPOXYCARBONYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial drug with structural similarities.

Uniqueness

3,6-DIETHYL 4-{[3-(PROPOXYCARBONYL)PHENYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE is unique due to its specific functional groups and structural modifications, which may confer distinct chemical and biological properties compared to other quinoline derivatives. These unique features can make it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

diethyl 4-(3-propoxycarbonylanilino)quinoline-3,6-dicarboxylate

InChI

InChI=1S/C25H26N2O6/c1-4-12-33-24(29)16-8-7-9-18(13-16)27-22-19-14-17(23(28)31-5-2)10-11-21(19)26-15-20(22)25(30)32-6-3/h7-11,13-15H,4-6,12H2,1-3H3,(H,26,27)

InChI Key

MDBZSWDNJWISSV-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)C(=O)OCC

Origin of Product

United States

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